N-(4-Acetylphenyl)acetamide
CAS No.: 2719-21-3
Cat. No.: VC21411212
Molecular Formula: C10H11NO2
Molecular Weight: 177.2g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2719-21-3 |
---|---|
Molecular Formula | C10H11NO2 |
Molecular Weight | 177.2g/mol |
IUPAC Name | N-(4-acetylphenyl)acetamide |
Standard InChI | InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) |
Standard InChI Key | WECHHDJTILFYQT-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C |
Introduction
Chemical Structure and Identification
N-(4-Acetylphenyl)acetamide, with molecular formula C10H11NO2, is characterized by an acetamide group attached to a para-acetylated phenyl ring. This structural arrangement contributes to its unique chemical behavior and reactivity patterns. The compound has a molecular weight of 177.20 g/mol and contains two carbonyl groups - one from the acetyl group at the para position of the phenyl ring and another from the acetamide functionality .
Structural Identifiers
The structure of N-(4-Acetylphenyl)acetamide can be represented using various chemical notation systems as shown in the table below:
Identifier Type | Value |
---|---|
Molecular Formula | C10H11NO2 |
SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C |
InChI | InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) |
InChIKey | WECHHDJTILFYQT-UHFFFAOYSA-N |
The compound features two distinct functional groups: an acetyl group (-COCH3) at the para position of the phenyl ring and an acetamide group (-NHCOCH3) attached directly to the aromatic ring . This structural configuration influences its physical properties and chemical reactivity profile.
Physicochemical Properties
N-(4-Acetylphenyl)acetamide possesses specific physicochemical properties that are relevant to its applications in chemical research and potential biological activities. The compound exists as a crystalline solid under standard conditions.
Spectroscopic Properties
Mass spectrometry data reveals important characteristics of N-(4-Acetylphenyl)acetamide. The predicted collision cross-section values for various adducts of the compound provide valuable information for analytical identification :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 178.08626 | 138.0 |
[M+Na]+ | 200.06820 | 149.4 |
[M+NH4]+ | 195.11280 | 145.6 |
[M+K]+ | 216.04214 | 144.1 |
[M-H]- | 176.07170 | 139.7 |
[M+Na-2H]- | 198.05365 | 144.1 |
[M]+ | 177.07843 | 139.9 |
[M]- | 177.07953 | 139.9 |
These collision cross-section values are particularly useful for compound identification in ion mobility spectrometry and liquid chromatography-mass spectrometry (LC-MS) applications .
Chemical Reactivity
The reactivity of N-(4-Acetylphenyl)acetamide is influenced by its functional groups, particularly the acetyl and acetamide moieties.
Analytical Applications
N-(4-Acetylphenyl)acetamide and related compounds have shown utility in analytical chemistry, particularly in enzymatic assays.
Enzyme Activity Detection
Similar compounds like acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine) have been employed in methods for detecting and estimating alcohol oxidase (AOX) enzyme activity in fungi. In this application, acetylacetanilide reacts with formaldehyde produced from the oxidation of methanol by AOX, forming a fluorescent product that can be quantified spectrofluorometrically (excitation at 390 nm, emission at 470 nm) .
This analytical method offers a rapid and sensitive approach for enzyme activity assessment, suggesting potential applications for N-(4-Acetylphenyl)acetamide in similar biochemical assays, particularly those involving detection of aldehyde-producing enzymatic reactions .
Research Directions and Future Perspectives
Current research suggests several potential directions for further investigation of N-(4-Acetylphenyl)acetamide.
Synthetic Utility
Based on the reactivity of similar compounds, N-(4-Acetylphenyl)acetamide could serve as a valuable precursor for the synthesis of more complex molecular structures, particularly heterocyclic compounds with potential pharmaceutical applications . Its dual functionality (acetyl and acetamide groups) provides multiple sites for chemical transformations.
Analytical Methods Development
The spectroscopic properties of N-(4-Acetylphenyl)acetamide, particularly its mass spectrometry characteristics and potential fluorescence properties, suggest applications in analytical chemistry, especially in the development of detection methods for specific enzymatic reactions or chemical transformations .
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